Endocrine-Disrupting Potency: (2R,3S)-Cyproconazole Exhibits Stronger ERα Agonism
Among cyproconazole stereoisomers, (2R,3S)-cyproconazole demonstrates elevated agonist activity at the human estrogenic receptor α (ERα) relative to other stereoisomers, as quantified by in vitro reporter gene assays [1]. This enhanced ERα binding differentiates (2R,3S)-cyproconazole from (2R,3R)-(-)- and (2S,3R)-(+)-cyproconazole, which exhibit weaker binding capacities [1]. In vivo studies further revealed that (2R,3S)-cyproconazole is the most developmentally toxic isomer in zebrafish embryos [1].
| Evidence Dimension | Endocrine-disrupting effect (ERα binding strength and developmental toxicity) |
|---|---|
| Target Compound Data | Stronger binding capacity to ERα; most toxic isomer in zebrafish embryos with specific 96h-lethality rank. |
| Comparator Or Baseline | Other stereoisomers: (2S,3S)-(+)-cyproconazole (strong ERα binding), (2R,3R)-(-)-cyproconazole (weaker ERα binding), (2S,3R)-(+)-cyproconazole (weaker ERα binding); zebrafish lethality order: (2R,3R)-(-)- > (2R,3S)-(-)- > (2S,3S)-(+)- > Rac- > (2S,3R)-(+)-CPZ. |
| Quantified Difference | Qualitative rank-order difference; (2R,3S)-cyproconazole classified in stronger ERα binding group versus weaker binding group. |
| Conditions | In vitro reporter gene assay (ERα agonism); in vivo zebrafish embryo exposure (developmental toxicity). |
Why This Matters
This data is critical for toxicology studies assessing stereoselective endocrine-disrupting risk and for researchers requiring a defined stereoisomer with characterized estrogenic activity.
- [1] He, Z., Zhou, L., Tan, Y., Wang, Z., Shi, H., & Wang, M. (2024). In Silico, In Vitro, and In Vivo Studies Indicate the Endocrine-Disrupting Effects of Cyproconazole Stereoisomers. Journal of Agricultural and Food Chemistry, 72(44), 24228-24236. View Source
